Diquat-d4 Dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diquat-d4 Dibromide: is a deuterium-labeled derivative of Diquat Dibromide, a widely used herbicide. The compound is primarily utilized in scientific research for tracing and quantification purposes due to its stable isotopic labeling. Diquat Dibromide itself is known for its effectiveness in controlling a broad spectrum of weeds and is commonly used in agricultural settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diquat-d4 Dibromide involves the incorporation of deuterium atoms into the Diquat Dibromide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the bipyridyl core, followed by the introduction of deuterium atoms through catalytic hydrogenation using deuterium gas. The final step involves the formation of the dibromide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment for handling deuterium gas and the implementation of quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions: Diquat-d4 Dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The bromide ions in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield reactive oxygen species, while reduction can produce the corresponding dihydro derivatives.
Scientific Research Applications
Chemistry: Diquat-d4 Dibromide is used as an internal standard in analytical chemistry for the quantification of Diquat Dibromide in various samples. Its stable isotopic labeling allows for accurate and precise measurements using techniques such as mass spectrometry.
Biology: In biological research, this compound is used to study the metabolic pathways and degradation of Diquat Dibromide in living organisms. It helps in tracing the distribution and accumulation of the herbicide in tissues.
Medicine: The compound is used in toxicological studies to understand the effects of Diquat Dibromide exposure on human health. It aids in the development of therapeutic interventions for poisoning cases.
Industry: this compound is employed in environmental monitoring to assess the presence and concentration of Diquat Dibromide in water and soil samples. It is also used in the development of new herbicidal formulations.
Mechanism of Action
Diquat-d4 Dibromide exerts its effects by generating reactive oxygen species upon exposure to light. These reactive species cause oxidative damage to cellular components, leading to cell death. The compound targets the photosynthetic machinery in plants, disrupting the electron transport chain and ultimately causing desiccation and necrosis.
Comparison with Similar Compounds
Paraquat: Another bipyridyl herbicide with a similar mode of action but higher toxicity.
Glyphosate: A broad-spectrum herbicide that inhibits amino acid synthesis, differing in its mode of action and environmental persistence.
Methyl Viologen: A compound structurally similar to Diquat but used primarily in redox chemistry.
Uniqueness: Diquat-d4 Dibromide’s uniqueness lies in its stable isotopic labeling, which makes it invaluable for research applications requiring precise quantification and tracing. Unlike its non-labeled counterparts, it provides a reliable means to study the behavior and effects of Diquat Dibromide in various systems.
Biological Activity
Diquat-d4 dibromide is a derivative of the herbicide diquat, which is widely used for its efficacy in controlling various weed species. Understanding its biological activity is critical for assessing its environmental impact, therapeutic potential, and safety in agricultural practices. This article synthesizes current research findings, including case studies, pharmacokinetics, and toxicological data.
This compound has the chemical formula C12H12Br2N2 and a molar mass of 344.050 g/mol. It operates primarily as a contact herbicide by inhibiting photosynthesis. The mechanism involves the acceptance of an electron from photosystem I, leading to the formation of reactive oxygen species (ROS) that damage plant tissues . This action is critical for its effectiveness against a broad spectrum of weeds.
Pharmacokinetics
The absorption and metabolism of this compound have been studied extensively:
- Absorption : Only 0.3% of topically applied diquat is absorbed through human skin, while intravenous administration shows a half-life of approximately 4 hours .
- Excretion : In animal studies, about 61.7% of the administered dose is excreted in urine within five days . For instance, goats metabolize diquat differently compared to other animals, with only about 20% of radiolabeled diquat found in their milk .
Toxicological Profile
This compound exhibits moderate toxicity in humans and animals:
- Acute Toxicity : Ingesting doses above 10 ml can be lethal. Clinical cases have shown significant variations in symptoms based on treatment timing; for example, one child exhibited lung injury due to delayed treatment .
- Chronic Effects : Long-term exposure has been associated with cataracts in rats and developmental anomalies in rabbits at low doses . The estimated no-effect level (NOEL) for cataracts was determined to be 3.3 mg/kg/day .
Case Study 1: Diquat Poisoning in Adolescents
Two cases involving adolescent children revealed dynamic clinical manifestations post-exposure to diquat. The treatment outcomes differed significantly based on the timing of hemoperfusion, highlighting the importance of prompt medical intervention .
Parameter | Child A | Child B |
---|---|---|
Hemoperfusion Timing | Early | Delayed |
Lung Injury | None | Present |
Biochemical Changes | Mild | Significant |
Case Study 2: Metabolism in Goats
A study on lactating goats showed that after oral administration of radiolabeled diquat, the majority was excreted unchanged in urine, with minimal accumulation in milk . This raises concerns about potential residues in dairy products.
Antioxidant Mechanisms in Resistance
Research on Spirodela polyrhiza (giant duckweed) has illustrated that different genotypes exhibit varying resistance levels to diquat due to differences in antioxidant capacities. For instance:
- Resistant genotypes maintained higher superoxide dismutase (SOD) activity under diquat exposure compared to susceptible ones .
- The GSH/GSSG ratio was significantly correlated with diquat tissue concentration after 24 hours, suggesting that antioxidant processes play a crucial role in short-term protection against oxidative stress induced by diquat .
Summary of Findings
The biological activity of this compound encompasses a complex interplay between its herbicidal action, pharmacokinetics, toxicological effects, and resistance mechanisms observed in various plant species. The following table summarizes key findings:
Aspect | Details |
---|---|
Chemical Formula | C12H12Br2N2 |
Molar Mass | 344.050 g/mol |
Mechanism of Action | Inhibits photosynthesis via ROS generation |
Acute Toxicity | Lethal doses >10 ml |
Chronic Effects | Cataracts and developmental anomalies |
Resistance Mechanisms | Enhanced SOD activity and stable antioxidant ratios |
Properties
Molecular Formula |
C12H12Br2N2 |
---|---|
Molecular Weight |
348.07 g/mol |
IUPAC Name |
8,8,9,9-tetradeuterio-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide |
InChI |
InChI=1S/C12H12N2.2BrH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2/i9D2,10D2;; |
InChI Key |
ODPOAESBSUKMHD-KBJDMKPDSA-L |
Isomeric SMILES |
[2H]C1(C([N+]2=CC=CC=C2C3=CC=CC=[N+]31)([2H])[2H])[2H].[Br-].[Br-] |
Canonical SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.